4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID is a complex organic compound that features a unique combination of indole and thiazolidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID typically involves the condensation of an indole derivative with a thiazolidine precursor. One common method involves the reaction of 1-acetyl-2-oxoindoline with a thiazolidine-2-thione under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone and thione groups to alcohols and thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted indole derivatives.
Scientific Research Applications
4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{(5Z)-5-[1-(CARBOXYMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}HEXANOIC ACID
- N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]
Uniqueness
4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID is unique due to its specific combination of functional groups and the presence of both indole and thiazolidine rings. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O5S2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H14N2O5S2/c1-9(20)19-11-6-3-2-5-10(11)13(15(19)23)14-16(24)18(17(25)26-14)8-4-7-12(21)22/h2-3,5-6H,4,7-8H2,1H3,(H,21,22)/b14-13- |
InChI Key |
LFKCTVGHCSUFQG-YPKPFQOOSA-N |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Origin of Product |
United States |
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